

In-Depth Technical Guide: Thermal Degradation Analysis of C.I. Pigment Red 5

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pigment red 5*

Cat. No.: *B1583872*

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Abstract

This technical guide provides a comprehensive analysis of the thermal degradation of C.I. **Pigment Red 5** (CAS No. 6410-41-9), a monoazo pigment widely utilized in various industrial applications. A thorough review of available data reveals critical insights into its thermal stability and decomposition profile. This document summarizes key thermal properties, outlines detailed experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and discusses the anticipated degradation pathways. The information presented is essential for researchers and professionals in fields where the thermal behavior of colorants is a critical parameter for product performance, stability, and safety.

Introduction

C.I. **Pigment Red 5**, chemically identified as N-(5-chloro-2,4-dimethoxyphenyl)-4-[[5-(diethylsulfamoyl)-2-methoxyphenyl]diazenyl]-3-hydroxynaphthalene-2-carboxamide, is a significant member of the Naphthol AS pigment family.^{[1][2]} Its vibrant red hue and good lightfastness have led to its use in printing inks, paints, coatings, plastics, and textiles.^[3] Understanding the thermal stability of **Pigment Red 5** is paramount for its effective and safe use, particularly in applications involving high-temperature processing, such as in the manufacturing of plastics.^[4] Thermal degradation can lead to color shifts, loss of performance, and the potential generation of volatile organic compounds.

This guide consolidates available data on the thermal properties of **Pigment Red 5** and provides standardized methodologies for its thermal analysis to ensure reproducible and comparable results.

Physicochemical Properties

A summary of the key physicochemical properties of C.I. **Pigment Red 5** is presented in Table 1.

Table 1: Physicochemical Properties of C.I. **Pigment Red 5**

Property	Value	Reference(s)
CI Name	Pigment Red 5	[3]
CI Number	12490	[3]
CAS Number	6410-41-9	[3][5]
Molecular Formula	<chem>C30H31ClN4O7S</chem>	[3][5]
Molecular Weight	627.11 g/mol	[3][5]
Melting Point	306 °C	[5]
Heat Resistance	140 °C - 200 °C	[3][6]

Thermal Degradation Analysis

The thermal stability of **Pigment Red 5** can be effectively evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). While specific experimental data for **Pigment Red 5** is limited in publicly available literature, the following sections outline standardized protocols for these analyses based on best practices for similar azo pigments.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and mass loss.

A generalized methodology for the thermogravimetric analysis of azo pigments is as follows:

- Instrumentation: A calibrated thermogravimetric analyzer is required.
- Sample Preparation: A small sample of **Pigment Red 5** (typically 5-10 mg) is accurately weighed into a clean, inert sample pan (e.g., alumina or platinum).
- Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
- Temperature Program:
 - Equilibrate the sample at a low temperature (e.g., 30 °C).
 - Heat the sample at a constant rate, typically 10 °C/min, to a final temperature sufficient to ensure complete decomposition (e.g., 800 °C).
- Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset), the temperature of maximum mass loss rate (Tpeak), and the percentage of mass loss at different temperature ranges.

Based on the reported melting point of 306 °C, significant thermal decomposition of **Pigment Red 5** is expected to commence at temperatures above this point. A typical TGA thermogram for a monoazo pigment would show an initial stable region with minimal mass loss, followed by one or more distinct steps of mass loss corresponding to the decomposition of different parts of the molecule.

Table 2: Anticipated TGA Data for C.I. **Pigment Red 5**

Parameter	Expected Value/Range
Onset of Decomposition (Tonset)	> 300 °C
Major Mass Loss Region	300 - 600 °C
Residual Mass at 800 °C (N ₂ atm.)	To be determined experimentally

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, providing information on melting, crystallization, and decomposition events.

A general procedure for the DSC analysis of azo pigments is as follows:

- **Instrumentation:** A calibrated differential scanning calorimeter is used.
- **Sample Preparation:** A small, accurately weighed sample of **Pigment Red 5** (typically 2-5 mg) is hermetically sealed in an aluminum pan.
- **Atmosphere:** The analysis is performed under a continuous purge of an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min).
- **Temperature Program:**
 - Equilibrate the sample at a low temperature (e.g., 30 °C).
 - Heat the sample at a constant rate, typically 10 °C/min, to a temperature beyond its decomposition point (e.g., 400 °C).
- **Data Analysis:** The DSC curve (heat flow vs. temperature) is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

The DSC thermogram of **Pigment Red 5** is expected to show a sharp endothermic peak corresponding to its melting point at approximately 306 °C.^[5] This may be followed by an exothermic event at higher temperatures, indicating the onset of thermal decomposition.

Table 3: Anticipated DSC Data for C.I. **Pigment Red 5**

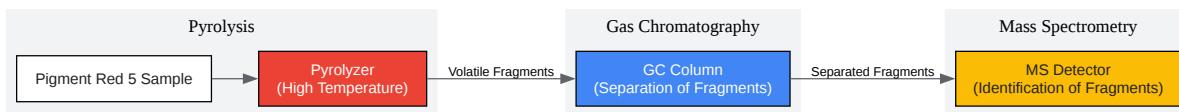
Thermal Event	Expected Temperature
Melting (Endotherm)	~ 306 °C
Decomposition (Exotherm)	> 306 °C

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal degradation. While specific Py-GC-MS studies on **Pigment Red 5** are not readily available, the general fragmentation patterns of Naphthol AS pigments can provide insights into its likely degradation products.^[1]

Experimental Workflow: Py-GC-MS

The following diagram illustrates a typical workflow for Py-GC-MS analysis.



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Caption: A schematic workflow of Pyrolysis-Gas Chromatography-Mass Spectrometry analysis.

Anticipated Degradation Products

The thermal degradation of **Pigment Red 5** is expected to proceed via the cleavage of its weakest chemical bonds. The azo linkage (-N=N-) is a likely point of initial fragmentation, leading to the formation of various aromatic amines and other substituted organic molecules. Based on the structure of **Pigment Red 5**, potential degradation products could include derivatives of aminobenzenesulfonamide and aminonaphthol. The specific fragmentation pattern and the identity of the resulting compounds would need to be confirmed through experimental Py-GC-MS analysis.

Degradation Pathway

The thermal degradation of **Pigment Red 5** likely initiates with the homolytic cleavage of the azo bond, which is generally the most thermally labile part of such molecules. This would generate two radical fragments. Subsequent reactions of these highly reactive species, including hydrogen abstraction, recombination, and further fragmentation, would lead to a complex mixture of smaller, more stable molecules.

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- To cite this document: BenchChem. [In-Depth Technical Guide: Thermal Degradation Analysis of C.I. Pigment Red 5]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1583872#thermal-degradation-analysis-of-pigment-red-5>]

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